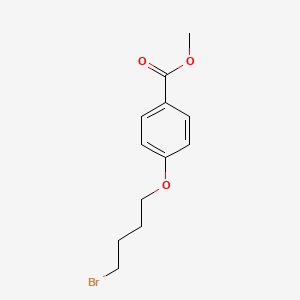

Methyl 4-(4-bromobutoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4-bromobutoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-15-12(14)10-4-6-11(7-5-10)16-9-3-2-8-13/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSVDHUYRUPKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-bromobutoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-hydroxybenzoate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromobutoxy)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Methyl 3-(4-bromobutoxy)benzoate is a chemical compound with diverse applications in scientific research, ranging from drug synthesis to material science. It is an organic compound with the molecular formula and a molecular weight of approximately 285.15 g/mol. The compound belongs to the class of benzoate esters and has a bromine atom attached to a butoxy chain at the para position relative to the ester functional group on the benzene ring.

Scientific Research Applications

Methyl 3-(4-bromobutoxy)benzoate is a versatile compound with applications in pharmaceuticals, materials science, and chemical synthesis.

Pharmaceuticals Research into the biological activity of methyl 3-(4-bromobutoxy)benzoate is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit antimicrobial and anti-inflammatory activities. The presence of the bromine atom may enhance biological activity through increased lipophilicity or by facilitating interactions with biological targets. Further studies are necessary to elucidate its specific biological effects and therapeutic potential.

Materials Science Methyl 3-(4-bromobutoxy)benzoate can be used as a building block for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromobutoxy)benzoate involves its interaction with specific molecular targets. The bromobutoxy group can undergo nucleophilic substitution, leading to the formation of various derivatives. These derivatives can interact with biological molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 4-(4-bromobutoxy)benzoate belongs to a broader class of substituted benzoates. Key structural analogues include:

- Halogenated Alkoxy Benzoates : Compounds like methyl 4-(4-chlorobutoxy)benzoate or methyl 4-(4-iodobutoxy)benzoate differ in the halogen atom (Cl, I vs. Br). The bromine substituent offers a balance between reactivity (favorable for SN2 reactions) and stability, compared to the more labile iodine or less reactive chlorine .

- Aryl-Substituted Benzoates: Derivatives such as methyl 4-(piperazinylquinoline)benzoate (e.g., compounds C1–C7 in ) replace the bromobutoxy chain with bulky aryl-piperazine-quinoline groups.

- Alkoxyethoxy Benzoates : Compounds like those in feature alkoxyethoxy chains (e.g., ethoxyethoxy), which are shorter and more polar than bromobutoxy, leading to lower logP values and altered solubility profiles .

Table 1: Key Structural and Property Comparisons

| Compound Class | Substituent | Key Properties |

|---|---|---|

| Bromobutoxy Benzoate | 4-Bromobutoxy | High lipophilicity (logP ~3.5*), reactive Br for functionalization |

| Chlorobutoxy Benzoate | 4-Chlorobutoxy | Moderate reactivity, lower logP (~2.8*) |

| Aryl-Piperazine-Quinoline | Piperazinylquinoline | Lower logP (~2.0*), enhanced hydrogen bonding, biological target engagement |

| Alkoxyethoxy Benzoate | Ethoxyethoxy | Higher polarity (logP ~1.5*), improved aqueous solubility |

*Predicted values based on substituent contributions.

Physicochemical Properties

The bromobutoxy chain significantly impacts physicochemical behavior:

- Lipophilicity : The bromine atom and butoxy chain increase logP compared to shorter alkoxy or polar aryl groups. For instance, this compound is expected to have a logP ~3.5, higher than ethoxyethoxy analogues (logP ~1.5) .

- Solubility: The compound’s solubility in polar solvents (e.g., acetonitrile) is moderate but lower than derivatives with hydrophilic groups (e.g., piperazinylquinoline in C1–C7) .

- Melting Point : Bromine’s molecular weight and chain flexibility likely result in a lower melting point compared to rigid aryl-substituted benzoates .

Biological Activity

Methyl 4-(4-bromobutoxy)benzoate is an organic compound belonging to the class of benzoate esters, characterized by a bromobutoxy substituent on the aromatic ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and materials science. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 285.15 g/mol. The presence of a bromine atom enhances its lipophilicity, which may facilitate interactions with biological targets. The unique structure contributes to its reactivity and potential applications in various fields.

Biological Activity

Antimicrobial Properties

Research indicates that compounds with structures similar to this compound often exhibit antimicrobial activities . For instance, preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy is limited. The bromine atom's influence on the compound's lipophilicity likely plays a role in enhancing its biological activity.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties , which may be attributed to their ability to modulate immune responses. While direct studies on this compound are scarce, the structural similarities with known anti-inflammatory agents suggest potential therapeutic applications.

Synthesis Methods

This compound can be synthesized through various methods:

- Esterification Reaction : The reaction of 4-bromobutoxybenzoic acid with methanol in the presence of an acid catalyst.

- Nucleophilic Substitution : Utilizing bromobutane as a nucleophile in a substitution reaction with methyl benzoate.

These synthetic routes allow for efficient production while enabling further modifications for desired applications.

Study on Antimicrobial Activity

A study conducted on structurally similar compounds revealed that this compound could potentially inhibit bacterial growth. The results indicated a significant reduction in colony-forming units (CFUs) when tested against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| Methyl 4-(bromomethyl)benzoate | E. coli | 12 |

This data suggests that this compound may possess significant antimicrobial properties worthy of further exploration.

Research on Anti-inflammatory Effects

In another study focusing on compounds with similar structures, researchers observed that certain derivatives exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. Although specific data for this compound is lacking, these findings underscore the potential for this compound to influence inflammatory pathways positively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.